Cas no 455-37-8 (3-Fluorobenzamide)

3-Fluorobenzamide is a fluorinated aromatic amide compound with the molecular formula C7H6FNO. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the fluorine substituent enhances its reactivity and selectivity, making it valuable for constructing complex molecules. Its stable amide group allows for further functionalization, enabling the synthesis of derivatives with tailored properties. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. 3-Fluorobenzamide is also employed in research as a building block for developing bioactive compounds, owing to its favorable physicochemical characteristics and compatibility with diverse synthetic methodologies.
3-Fluorobenzamide structure
3-Fluorobenzamide structure
Product Name:3-Fluorobenzamide
CAS No:455-37-8
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD00007983
CID:82319
PubChem ID:24851456
Update Time:2025-05-24

3-Fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluorobenzamide
    • Benzamide,m-fluoro- (6CI,7CI,8CI)
    • 3-Carbamoyl-1-fluorobenzene
    • NSC97485
    • m-Fluorobenzamide
    • Benzamide, 3-fluoro-
    • 3-Fluoro-benzamide
    • Benzamide, m-fluoro-
    • YPIGHNIIXYSPKF-UHFFFAOYSA-N
    • 3-fluoranylbenzamide
    • KSC492M7T
    • YPIGHNIIXYSPKF-UHFFFAOYSA-
    • SBB086055
    • BDBM50106199
    • STL293552
    • 6281AB
    • AS00830
    • VZ35088
    • SY016219
    • UNII-TB4FW47464
    • AKOS008937871
    • NS00043595
    • MFCD00007983
    • CHEMBL125759
    • F0266
    • InChI=1/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
    • DTXSID20196535
    • NSC-97485
    • D71217
    • SCHEMBL284142
    • PS-9069
    • TB4FW47464
    • FT-0615714
    • EINECS 207-247-5
    • A826840
    • 455-37-8
    • CS-0088533
    • 3-Fluorobenzamide, 99%
    • NSC 97485
    • DTXCID60119026
    • MDL: MFCD00007983
    • Inchi: 1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
    • InChI Key: YPIGHNIIXYSPKF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(N)=O)=C1
    • BRN: 1859858

Computed Properties

  • Exact Mass: 139.04300
  • Monoisotopic Mass: 139.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2099 (estimate)
  • Melting Point: 129-132 °C (lit.)
  • Boiling Point: 238.4 ℃ at 760 mmHg
  • Flash Point: 98℃
  • Refractive Index: 1.538
  • PSA: 43.09000
  • LogP: 1.62490
  • Solubility: Not determined

3-Fluorobenzamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

3-Fluorobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Fluorobenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Solvents: Diethyl ether ,  Acetone ;  19 h, -5 °C
1.2 Reagents: Sodium fluoride Solvents: Diethyl ether ;  neutralized
Reference
Electrochemical fluorination of benzamide and acetanilide in anhydrous HF and in acetonitrile
Shainyan, B. A.; Danilevich, Yu. S.; Grigor'eva, A. A.; Chuvashev, Yu. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2004, 40(4), 513-517

3-Fluorobenzamide Raw materials

3-Fluorobenzamide Preparation Products

3-Fluorobenzamide Related Literature

Additional information on 3-Fluorobenzamide

Introduction to 3-Fluorobenzamide (CAS No. 455-37-8)

3-Fluorobenzamide, also known by its CAS registry number CAS No. 455-37-8, is an organic compound with the molecular formula C7H5FNO. This compound belongs to the class of aromatic amides, where a benzene ring is substituted with a fluorine atom at the meta position and an amide group (-CONH2) at the para position relative to the fluorine substitution. The compound is widely recognized in the fields of organic synthesis, pharmaceutical chemistry, and materials science due to its unique chemical properties and versatile applications.

The synthesis of 3-Fluorobenzamide typically involves the reaction of 3-fluoroaniline with an appropriate acid chloride or acid anhydride in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the amide bond. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, leveraging transition metal catalysts or enzyme-mediated reactions to enhance yield and selectivity.

3-Fluorobenzamide has garnered significant attention in drug discovery due to its role as a bioisostere in medicinal chemistry. The fluorine substitution at the meta position imparts unique electronic and steric properties, making it a valuable building block for designing bioactive molecules. For instance, studies have shown that 3-fluorobenzamide derivatives exhibit potential anti-inflammatory, antitumor, and antimicrobial activities, highlighting their therapeutic potential across diverse disease states.

In addition to its role in pharmaceuticals, 3-fluorobenzamide has found applications in materials science as a precursor for advanced materials such as polyamides and fluoropolymers. Its ability to form stable amide bonds makes it a key component in synthesizing high-performance polymers with tailored mechanical and thermal properties.

The latest research on CAS No. 455-37-8 has focused on its use in green chemistry initiatives. Scientists have explored its application as a sustainable reagent in organic transformations, particularly in asymmetric catalysis and enantioselective synthesis. These studies underscore its potential to contribute to more eco-friendly chemical processes while maintaining high yields and product quality.

In conclusion, 3-fluorobenzamide (CAS No. 455-37-8) stands out as a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties, coupled with ongoing research into novel synthetic methods and applications, ensure its continued relevance in advancing modern chemistry and materials science.

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